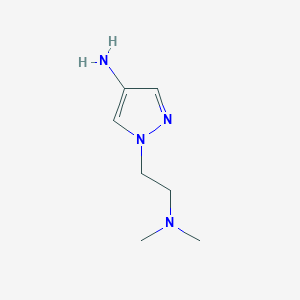

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

概要

説明

The compound is an amine derivative, specifically a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the dimethylaminoethyl group suggests that this compound might have interesting chemical properties, such as basicity and potential reactivity with acids .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) .Chemical Reactions Analysis

The compound, due to the presence of the amine group, might undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine group in this case) might make the compound soluble in polar solvents .科学的研究の応用

Synthesis and Pharmaceutical Applications

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is involved in the synthesis of various compounds with potential pharmaceutical applications. One study reported the synthesis of 3,5-diphenyl-1H-pyrazole derivatives, including N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, which demonstrated notable local anesthetic, analgesic, and in vitro platelet antiaggregating activities (Bruno et al., 1994).

Cytotoxic Activity in Cancer Research

The compound is also part of the synthesis process for molecules with cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using 4-dimethylaminomethylene derivatives, showed potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells (Deady et al., 2003).

Applications in Chemical Synthesis

The compound plays a crucial role in the synthesis of various heterocyclic compounds. A study detailed the synthesis and transformations of compounds derived from ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate, showcasing the versatility of this compound in producing a range of chemical structures (Stanovnik et al., 2005).

Material Science and Environmental Monitoring

In the field of material science, the compound has been used in the development of novel fluorescent probes. For example, probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties, including 2-(dimethylamino)ethyl derivatives, were developed for the quantitative detection of low levels of carbon dioxide, showing potential applications in environmental monitoring and biological studies (Wang et al., 2015).

作用機序

Target of Action

Similar compounds such as dimethyltryptamine and Cyclopentolate have been reported to interact with serotonin receptors and muscarinic receptors respectively.

Mode of Action

It’s worth noting that compounds with similar structures, such as dimethyltryptamine, act as non-selective agonists at most or all of the serotonin receptors . Cyclopentolate, another similar compound, blocks the receptors in the muscles of the eye (muscarinic receptors), inducing relaxation of the sphincter of the iris and the ciliary muscles .

Biochemical Pathways

For instance, Dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors .

Pharmacokinetics

It was found that the peak plasma concentration was 15.4±1.4 μg/ml, and the area under the plasma concentration versus time curve was 1072 μg/ml min, corresponding to a total body clearance of 70 ml/kg/min .

Result of Action

For instance, Dimethyltryptamine is used by some people as a psychedelic inducing agent .

Action Environment

A similar compound, poly(2-(dimethylamino)ethyl methacrylate), has been reported to show controllable and reversible ph-responsive behavior at ph=1–12 and thermoresponsive behavior at 20–60 °c .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAAGLMJYOHBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine | |

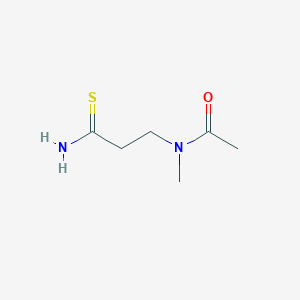

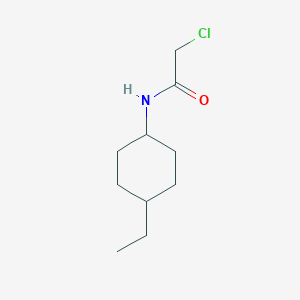

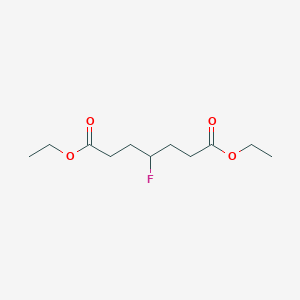

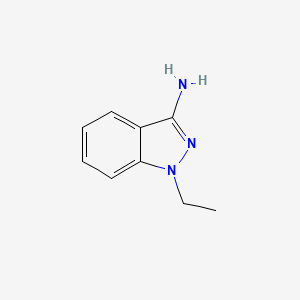

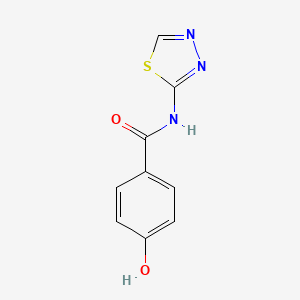

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

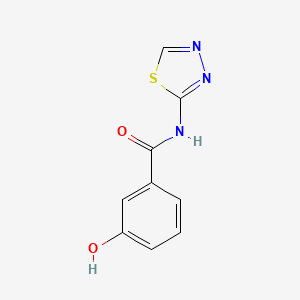

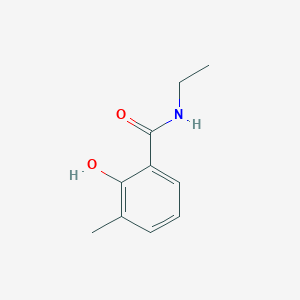

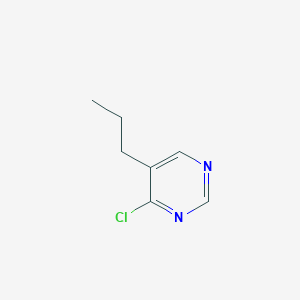

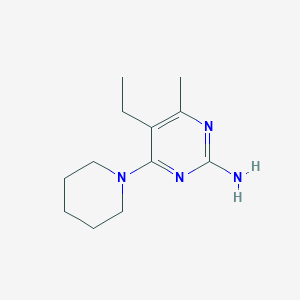

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)